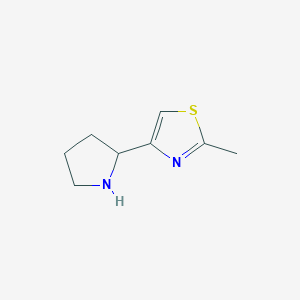

2-Methyl-4-(2-pyrrolidinyl)thiazole

説明

The exact mass of the compound 2-Methyl-4-(2-pyrrolidinyl)thiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-4-(2-pyrrolidinyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(2-pyrrolidinyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-methyl-4-pyrrolidin-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-6-10-8(5-11-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRBPTPMAPGUPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083368-78-8 |

Source

|

| Record name | 2-methyl-4-(pyrrolidin-2-yl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Nicotinic Acetylcholine Receptor Binding Affinity of Thiazole Analogs

Executive Summary

This technical guide provides a rigorous analysis of thiazole-based ligands targeting nicotinic acetylcholine receptors (nAChRs), specifically the

Molecular Rationale: The Thiazole Scaffold

The nAChR pharmacophore generally requires a cationic center (interacting with Trp149 in the

Bioisosteric Advantages

-

Electronic Profile: Thiazole is

-deficient, similar to pyridine (the core of nicotine), but the sulfur atom increases lipophilicity ( -

Dipole Alignment: The dipole moment of the thiazole ring (approx. 1.6 D) aligns with the hydrogen bond donor residues in the nAChR binding pocket (e.g., backbone NH of Leu119 in the

subunit). -

Metabolic Stability: Unlike furan or thiophene, the thiazole ring is relatively resistant to oxidative metabolism by CYP450 enzymes, prolonging the half-life of CNS-active ligands.

Structure-Activity Relationship (SAR)[1][2]

The binding affinity of thiazole analogs is governed by the "cationic head + linker + aromatic tail" model.

The Cationic Center (The "Head")

The primary driver of affinity is the cationic moiety (e.g., quinuclidine, tropane, or pyrrolidine) which engages in a high-energy cation-

-

Design Rule: The distance between the cationic nitrogen and the thiazole ring centroid is critical. Optimal spacing is typically 4.5–6.0 Å.

The Thiazole Linker/Core

The thiazole ring often dictates subtype selectivity (

-

2-Substituted Thiazoles: Substitution at the C2 position with an amide or ether linker often favors

selectivity by orienting the ligand towards the hydrophobic vestibular pocket. -

Nitrogen Positioning: The position of the thiazole nitrogen mimics the pyridine nitrogen of nicotine. It acts as a Hydrogen Bond Acceptor (HBA) with a water molecule bridge to the receptor backbone (Leu119 in

or Leu106 in -

C4/C5 Substitution: Bulky hydrophobic groups (e.g., phenyl, tert-butyl) at C4 can enhance affinity by displacing water from the hydrophobic pocket, but excessive bulk may cause steric clash with the

-sheet of the complementary subunit.

SAR Visualization

The following diagram illustrates the logical flow of SAR optimization for thiazole ligands.

Caption: SAR logic flow detailing how structural components of thiazole ligands map to specific receptor interactions and selectivity outcomes.

Validated Binding Assay Methodologies

To accurately determine the affinity (

Membrane Preparation

-

Tissue Source: Rat cerebral cortex (rich in

) or Hippocampus (rich in -

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Protocol:

-

Homogenize tissue in ice-cold sucrose buffer (0.32 M).

-

Centrifuge at 1,000 x g for 10 min (remove debris).

-

Centrifuge supernatant at 20,000 x g for 20 min.

-

Resuspend pellet in 50 mM Tris-HCl. Critical: Wash pellets 2x to remove endogenous acetylcholine.

-

Radioligand Selection

| Receptor Subtype | Radioligand | Non-Specific Control | |

| ~0.2 nM / ~0.05 nM | (-)-Nicotine (10 | ||

| ~0.5 nM / ~2 nM | (-)-Nicotine (1 mM) or MLA |

Assay Workflow

The following protocol uses a filtration method. Note: Polyethylenimine (PEI) pretreatment of filters is mandatory to reduce non-specific binding of cationic ligands to glass fibers.

-

Pre-incubation: Soak GF/B glass fiber filters in 0.5% PEI for 1 hour.

-

Reaction Setup: In a 96-well plate, combine:

-

50

L Test Compound (Thiazole analog, varying concentrations). -

50

L Radioligand (at concentration -

100

L Membrane Suspension (10-20

-

-

Incubation:

- : 75 minutes at 4°C (reduces proteolysis and receptor desensitization).

-

: 120 minutes at Room Temperature (

-

Termination: Rapid filtration using a cell harvester. Wash 3x with ice-cold buffer.

-

Detection: Liquid scintillation counting (for

) or Gamma counting (for

Experimental Workflow Diagram

Caption: Step-by-step radioligand binding assay workflow from membrane preparation to data analysis.

Data Interpretation & Validation

To ensure scientific integrity, data must be analyzed using non-linear regression (one-site competition model).

Calculation of

The

Where:

- = Concentration of radioligand used.[2]

- = Dissociation constant of the radioligand (experimentally determined via Saturation Binding).

Quality Control Metrics (Self-Validation)

-

Specific Binding: Must be >60% of total binding. If lower, re-wash filters or increase membrane concentration.

-

Hill Slope (

): Should be near -1.0. A slope significantly different from -1.0 indicates cooperativity or multiple binding sites. -

Replicate Variance: Intra-assay CV should be <10%.

References

-

Radioligand Binding Characterization of Neuronal Nicotinic Acetylcholine Receptors. Current Protocols in Pharmacology. [Link][3]

-

Design of

nicotinic acetylcholine receptor ligands using the (het)Aryl-1,2,3-triazole core. European Journal of Medicinal Chemistry. [Link] -

Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs. Biochemical Pharmacology. [Link]

-

Binding Interactions with the Complementary Subunit of Nicotinic Receptors. Journal of Biological Chemistry. [Link]

-

nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link][2]

Sources

- 1. Synthesis and Evaluation of Compound Targeting α7 and β2 Subunits in Nicotinic Acetylcholinergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship of Nicotinic Agonists: A Comparative Analysis of Nicotine and 2-Methyl-4-(2-pyrrolidinyl)thiazole

Foreword: A Tale of Two Rings - From Natural Alkaloid to Rational Design

The intricate dance between a ligand and its receptor is the cornerstone of pharmacology. The study of nicotinic acetylcholine receptors (nAChRs), a critical class of ligand-gated ion channels, offers a compelling narrative of how subtle modifications to a molecule's architecture can profoundly alter its biological activity.[1] This guide delves into the structure-activity relationship (SAR) of nicotinic agonists, using the archetypal ligand, (S)-nicotine, as our reference point. We then embark on a journey of rational drug design, exploring the hypothetical yet illustrative case of 2-Methyl-4-(2-pyrrolidinyl)thiazole. This molecule represents a classic bioisosteric replacement strategy, where the pyridine ring of nicotine is substituted with a thiazole moiety. While direct comparative pharmacological data for 2-Methyl-4-(2-pyrrolidinyl)thiazole is not extensively available in the public domain, its analysis provides a valuable framework for understanding the principles of medicinal chemistry in the pursuit of novel nAChR modulators with potentially improved therapeutic profiles.

The Nicotinic Acetylcholine Receptor: A Complex Target for Therapeutic Intervention

Nicotinic acetylcholine receptors are pentameric structures composed of various subunits (α2-α10 and β2-β4 in neurons) that assemble to form a central ion channel.[1] The arrangement of these subunits dictates the pharmacological and physiological properties of the receptor subtype. The most abundant nAChR subtypes in the brain are the α4β2 and α7 receptors, which are implicated in a range of cognitive functions, learning, memory, and attention.[2] Dysregulation of nAChR signaling is associated with various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a significant target for drug discovery.[1]

The agonist binding site is located at the interface between an α subunit and its adjacent partner. The binding of an agonist, such as the endogenous neurotransmitter acetylcholine or the exogenous alkaloid nicotine, stabilizes the open state of the ion channel, allowing the influx of cations (primarily Na+ and Ca2+) and leading to neuronal excitation.[1]

The Pharmacophore of Nicotinic Agonists: Unraveling the Essentials for Activity

The interaction of an agonist with the nAChR is not a random event but is governed by specific molecular features, collectively known as the pharmacophore. For nicotinic agonists, two key elements are crucial:

-

A Cationic Center: Typically, a protonated nitrogen atom, such as the pyrrolidine nitrogen in nicotine, is essential for a strong electrostatic interaction with a conserved tryptophan residue in the binding pocket.[3]

-

A Hydrogen Bond Acceptor: An electronegative atom, like the nitrogen in the pyridine ring of nicotine, is necessary for forming a hydrogen bond with a backbone amide in the receptor, further anchoring the ligand in the binding site.

The spatial relationship between these two features is also critical for optimal binding and activation of the receptor.

(S)-Nicotine: The Archetypal Agonist and Its Structure-Activity Landscape

(S)-nicotine, the primary psychoactive component of tobacco, serves as the quintessential nicotinic agonist. Its structure is deceptively simple, yet it harbors the precise chemical information required for potent and efficacious activation of nAChRs.

Chemical Structure

(S)-nicotine is characterized by a pyridine ring linked to the 2-position of an N-methylpyrrolidine ring. The stereochemistry at the C2' position of the pyrrolidine ring is crucial, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.

Structure-Activity Relationship of Nicotine

Extensive research has elucidated the key SAR principles of the nicotine scaffold:

-

The Pyrrolidine Ring: The N-methylated pyrrolidine ring is a critical component. The protonated nitrogen forms a key cation-π interaction with a tryptophan residue (TrpB) in the binding pocket. Modifications to this ring can have profound effects on activity. For instance, demethylation to nornicotine or increasing the size of the N-alkyl group can alter potency and selectivity.

-

The Pyridine Ring: The pyridine nitrogen acts as a crucial hydrogen bond acceptor. Its position relative to the pyrrolidine ring is vital for proper orientation within the binding site.

-

The Intersystem Bridge: The distance and conformational flexibility between the two rings are tightly constrained for optimal activity.

The table below summarizes the binding affinities (Ki) and efficacy (EC50) of (S)-nicotine at the two major brain nAChR subtypes, α4β2 and α7.

| Compound | nAChR Subtype | Ki (nM) | EC50 (µM) |

| (S)-Nicotine | α4β2 | 0.5 - 10 | 0.1 - 1 |

| α7 | >1000 | 10 - 100 |

Note: The values presented are approximate ranges compiled from various sources and can vary depending on the experimental conditions and species.

As the data indicates, nicotine exhibits a significantly higher affinity and potency for the α4β2 subtype compared to the α7 subtype.

Bioisosteric Replacement: The Case of 2-Methyl-4-(2-pyrrolidinyl)thiazole

A cornerstone of medicinal chemistry is the principle of bioisosteric replacement, where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance the molecule's potency, selectivity, or pharmacokinetic profile. The pyridine ring of nicotine, while essential for its activity, also contributes to its metabolic profile and potential off-target effects.

This brings us to our compound of interest, 2-Methyl-4-(2-pyrrolidinyl)thiazole . Here, the pyridine ring is replaced by a 2-methylthiazole ring.

Rationale for the Pyridine-to-Thiazole Switch

The replacement of a pyridine ring with a thiazole ring is a well-established bioisosteric strategy. Here's the underlying rationale:

-

Electronic Properties: Both pyridine and thiazole are aromatic heterocycles containing a nitrogen atom that can act as a hydrogen bond acceptor. The thiazole ring, with its additional sulfur atom, possesses a different electronic distribution, which can influence its interaction with the receptor and its metabolic stability.

-

Steric Properties: The five-membered thiazole ring is sterically distinct from the six-membered pyridine ring. This difference in size and shape can lead to altered binding orientations and potentially improved subtype selectivity. The methyl group at the 2-position of the thiazole ring further modifies the steric and electronic profile of the molecule.

-

Pharmacokinetic Properties: Thiazole-containing compounds often exhibit different metabolic pathways compared to their pyridine counterparts, which can lead to improved drug-like properties such as increased metabolic stability and oral bioavailability.

Predicted Structure-Activity Relationship of 2-Methyl-4-(2-pyrrolidinyl)thiazole

In the absence of direct experimental data, we can extrapolate the likely SAR of 2-Methyl-4-(2-pyrrolidinyl)thiazole based on established principles:

-

Retention of the Pyrrolidinyl Moiety: The conservation of the (S)-N-methylpyrrolidine ring suggests that the crucial cation-π interaction with the nAChR binding site would be maintained.

-

Thiazole as a Hydrogen Bond Acceptor: The nitrogen atom of the thiazole ring is expected to serve as the hydrogen bond acceptor, analogous to the pyridine nitrogen in nicotine.

-

Modulation of Selectivity: The distinct steric and electronic nature of the 2-methylthiazole ring could lead to a different selectivity profile compared to nicotine. It might exhibit enhanced or diminished affinity and/or efficacy for specific nAChR subtypes. For instance, the bulkier methyl group could introduce steric hindrance at the binding site of one subtype while being well-tolerated by another.

Experimental Protocols for SAR Elucidation

The determination of the SAR for novel nicotinic agonists involves a series of well-defined experimental procedures.

Synthesis of 2-Methyl-4-(2-pyrrolidinyl)thiazole

Hypothetical Synthesis Workflow:

Figure 1. A generalized workflow for the synthesis of a 2-methyl-4-(pyrrolidinyl)thiazole derivative.

Step-by-Step Methodology:

-

Preparation of the α-haloketone: The key intermediate, 1-bromo-3-(1-methylpyrrolidin-2-yl)propan-2-one, would first need to be synthesized, likely from N-methylproline.

-

Hantzsch Condensation: Thioacetamide is reacted with the α-haloketone in a suitable solvent, such as ethanol.

-

Cyclization: The intermediate undergoes cyclization upon heating to form the thiazole ring.

-

Workup and Purification: The reaction mixture is worked up to remove impurities, and the final product is purified, typically by column chromatography.

In Vitro Pharmacological Evaluation

Radioligand Binding Assays:

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Workflow for Radioligand Binding Assay:

Figure 2. Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation: Cell lines stably expressing the nAChR subtype of interest (e.g., α4β2 or α7) are cultured, and cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated with a known concentration of a high-affinity radioligand (e.g., [³H]epibatidine for α4β2) and a range of concentrations of the unlabeled test compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays (Two-Electrode Voltage Clamp):

These electrophysiological assays measure the functional activity (efficacy and potency, EC50) of a compound at a given nAChR subtype.

Workflow for Two-Electrode Voltage Clamp Assay:

Figure 3. Workflow for a two-electrode voltage clamp functional assay.

Step-by-Step Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the desired nAChR subunits.

-

Receptor Expression: The oocytes are incubated for 2-5 days to allow for the expression and assembly of functional receptors on the cell surface.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes to voltage-clamp the cell membrane.

-

Compound Application: The oocyte is perfused with solutions containing increasing concentrations of the test compound.

-

Data Acquisition and Analysis: The resulting ion currents are recorded and plotted against the compound concentration to generate a dose-response curve, from which the EC50 (the concentration that elicits a half-maximal response) and the maximum response (Imax) are determined.

Conclusion: The Path Forward in nAChR Drug Discovery

The comparative analysis of nicotine and the hypothetical 2-Methyl-4-(2-pyrrolidinyl)thiazole provides a compelling illustration of the principles of SAR and the power of bioisosteric replacement in drug design. While nicotine remains a cornerstone for understanding nAChR pharmacology, the future of nAChR-targeted therapeutics lies in the development of novel ligands with improved subtype selectivity and pharmacokinetic properties. The exploration of bioisosteres, such as the thiazole ring, represents a rational and promising approach to achieving this goal. Further synthesis and rigorous pharmacological characterization of compounds like 2-Methyl-4-(2-pyrrolidinyl)thiazole are necessary to fully elucidate their therapeutic potential and to continue to unravel the complexities of the nicotinic acetylcholine receptor system.

References

-

Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. (2023). AIR Unimi. [Link]

-

Comparative pharmacology of nicotine and ABT-418, a new nicotinic agonist. (2025). ResearchGate. [Link]

-

Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. PMC. [Link]

-

Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. (2022). MDPI. [Link]

-

Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis. ResearchGate. [Link]

-

Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. PMC. [Link]

-

The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. (2007). PubMed. [Link]

-

Inside-out neuropharmacology of nicotinic drugs. (2015). TRDRP. [Link]

-

Synthesis and Evaluation of Compound Targeting α7 and β2 Subunits in Nicotinic Acetylcholinergic Receptor. (2023). MDPI. [Link]

-

Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues. PMC. [Link]

-

Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. PMC. [Link]

-

A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. PMC. [Link]

-

The synthesis of 4‐O‐protected methyl 2‐pyrrolidinecarboxylates 4 b,... ResearchGate. [Link]

-

α4β2 and α7 nAChR EC50 values of nicotine, cotinine, and anatabine.... ResearchGate. [Link]

-

Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. (2012). Chemistry Central Journal. [Link]

-

Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development. PMC. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

- Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.

-

Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. PMC. [Link]

Sources

- 1. Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 Nicotinic Acetylcholine Receptor Ligands That Reduces Alcohol Intake in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 2-Methyl-4-(pyrrolidin-2-yl)thiazole Derivatives: A Technical Guide for Drug Discovery

Introduction

The confluence of privileged scaffolds in medicinal chemistry often yields hybrid molecules with novel and enhanced pharmacological profiles. This guide delves into the pharmacological landscape of derivatives based on the 2-methyl-4-(pyrrolidin-2-yl)thiazole core and its close analogues. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of many pharmacologically active compounds, including natural products like vitamin B1 and penicillin.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile component in drug design. Similarly, the pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent motif in numerous natural products and synthetic drugs, often imparting favorable pharmacokinetic properties and serving as a rigid scaffold to orient functional groups for optimal target engagement.[2]

The strategic combination of these two moieties, specifically in the 2-methyl-4-(pyrrolidin-2-yl)thiazole arrangement, presents a compelling chemical space for the development of new therapeutic agents. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and pharmacological activities of this class of compounds, with a focus on their potential as antimicrobial, anticancer, neuroprotective, and anti-inflammatory agents. Each section is designed to provide not only a comprehensive overview of the current state of research but also actionable, field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.

Synthetic Strategies: The Hantzsch Thiazole Synthesis and its Adaptations

The cornerstone of synthesizing the 2-methyl-4-(pyrrolidin-2-yl)thiazole core and its derivatives is the Hantzsch thiazole synthesis, a classic and robust method for constructing the thiazole ring.[3] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea. For the synthesis of the target scaffold, a key intermediate is an α-haloketone bearing a protected pyrrolidine moiety.

The general synthetic workflow can be conceptualized as follows:

Caption: Generalized workflow for the synthesis of 2-methyl-4-(pyrrolidin-2-yl)thiazole derivatives.

Detailed Experimental Protocol: Synthesis of a 2-Amino-4-(pyrrolidin-1-yl)thiazole Derivative

This protocol is adapted from methodologies for the synthesis of related 2-aminothiazole derivatives and illustrates the practical application of the Hantzsch synthesis.[4]

Step 1: Synthesis of the α-Haloketone Intermediate

-

To a solution of the corresponding N-protected pyrrolidinyl ketone (1 equivalent) in a suitable solvent (e.g., dichloromethane or diethyl ether), add N-bromosuccinimide (NBS) or bromine (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-haloketone, which can often be used in the next step without further purification.

Step 2: Hantzsch Thiazole Synthesis

-

Dissolve the crude α-haloketone (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Add thiourea or a substituted thioamide (1.2 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 2-amino-4-(pyrrolidin-1-yl)thiazole derivative.

Pharmacological Profile: A Multi-target Landscape

The unique structural amalgamation of the thiazole and pyrrolidine rings endows these derivatives with the ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrrolidine-thiazole derivatives have shown promise in this area, with activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action and Biological Targets:

Several mechanisms of action have been proposed for the antimicrobial effects of thiazole derivatives. These include the inhibition of essential bacterial enzymes such as Undecaprenyl Pyrophosphate Synthase (UPPS) , which is involved in the biosynthesis of the bacterial cell wall, and DNA gyrase and topoisomerase IV , which are crucial for DNA replication and repair.[5]

Caption: Potential antimicrobial mechanisms of action for pyrrolidine-thiazole derivatives.

Structure-Activity Relationship (SAR) Insights:

-

Substitution on the Thiazole Ring: The nature of the substituent at the 2-position of the thiazole ring significantly influences antimicrobial activity. Aromatic or heteroaromatic substituents can enhance potency.

-

Substitution on the Pyrrolidine Ring: Modifications to the pyrrolidine ring can impact both potency and selectivity.

-

Overall Lipophilicity: A balance in lipophilicity is crucial for effective cell wall penetration and target engagement.

Quantitative Data on Antimicrobial Activity of Related Derivatives:

| Compound ID | R-Group on Thiazole | Target Organism | MIC (µg/mL) | Reference |

| 51a | 4-Fluorophenyl | B. cereus | 21.70 ± 0.36 | [2] |

| 51a | 4-Fluorophenyl | S. aureus | 30.53 ± 0.42 | [2] |

Detailed Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [5][6]

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a growth control well (inoculum in MHB without the compound) and a sterility control well (MHB only).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

Anticancer Activity

The thiazole scaffold is present in several clinically approved anticancer drugs, and derivatives incorporating a pyrrolidine moiety have demonstrated significant cytotoxic activity against various cancer cell lines.

Mechanism of Action and Biological Targets:

The anticancer effects of these compounds are often multi-faceted, involving the inhibition of key signaling pathways that are dysregulated in cancer. Prominent targets include the PI3K/Akt/mTOR pathway , which is crucial for cell growth, proliferation, and survival, and Cyclin-Dependent Kinases (CDKs) , which regulate cell cycle progression.

Caption: Key signaling pathways targeted by pyrrolidine-thiazole derivatives in cancer cells.

Structure-Activity Relationship (SAR) Insights:

-

Aromatic Substituents: The presence of specific aromatic groups on the thiazole or pyrrolidine rings can significantly enhance anticancer potency. For instance, derivatives with 2,4-dichlorophenyl or 4-bromophenyl substituents have shown high activity against liver cancer cell lines.[2]

-

Electron-donating vs. Electron-withdrawing Groups: Strong electron-donating groups have been associated with potent but non-selective cytotoxicity, while electron-withdrawing groups may lead to more selective antiproliferative effects.

Quantitative Data on Anticancer Activity of Related Derivatives:

| Compound ID | R-Group | Cell Line | IC50 (µM) | Reference |

| 43a | 2,4-Dichlorophenyl | HepG2 (Liver) | 0.85 ± 0.20 | [2] |

| 43b | 4-Bromophenyl | HepG2 (Liver) | 0.80 ± 0.10 | [2] |

| 49c | 2,4-Dichlorophenyl | M. tuberculosis H37Rv | 1.07 | [2] |

Detailed Experimental Protocol: MTT Assay for Cell Viability [7][8][9]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions.

-

Include vehicle-treated wells as a negative control.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Formazan Solubilization:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

-

Neuroprotective Activity in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline. The multifactorial nature of AD has led to the development of multi-target-directed ligands, and thiazole-pyrrolidine derivatives have emerged as promising candidates.

Mechanism of Action and Biological Targets:

The neuroprotective effects of these compounds are attributed to their ability to inhibit key enzymes involved in the pathophysiology of AD, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) , which are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the brain, which is a therapeutic strategy for AD. Other potential targets include Glycogen Synthase Kinase-3 beta (GSK-3β) and Monoamine Oxidase B (MAO-B) .

Structure-Activity Relationship (SAR) Insights:

-

Substituents on the Pyrrolidine Ring: The nature and position of substituents on the pyrrolidine ring are critical for AChE and BChE inhibitory activity.

-

Linker Length: In some derivatives, the length of the linker connecting the thiazole-pyrrolidine core to other moieties can influence target affinity.

Quantitative Data on Neuroprotective Activity of Related Derivatives:

| Compound ID | Target Enzyme | Ki (nM) / IC50 (µM) | Reference |

| 19a | AChE | 22.34 ± 4.53 nM | [2] |

| 19b | AChE | 27.21 ± 3.96 nM | [2] |

| 2i | AChE | 0.028 ± 0.001 µM | [4] |

Detailed Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [2][10][11][12][13]

-

Reagent Preparation:

-

Prepare a phosphate buffer (pH 8.0).

-

Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase (AChE) in the phosphate buffer.

-

Prepare various concentrations of the test compound.

-

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

-

Add the AChE solution to initiate the reaction and incubate at 25°C for 15 minutes.

-

Add the ATCI solution to start the enzymatic reaction.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

-

Data Acquisition:

-

Measure the absorbance of the yellow product at 412 nm using a microplate reader.

-

Calculate the percentage of inhibition of AChE activity and determine the IC₅₀ value.

-

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Thiazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action and Biological Targets:

The primary targets for the anti-inflammatory activity of these compounds are the Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2 . COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Structure-Activity Relationship (SAR) Insights:

-

Substituents on the Thiazole Ring: The presence of specific aryl groups at the 2-position of the thiazole ring can enhance COX-2 inhibitory activity.

-

Thiazolidinone Moiety: The incorporation of a thiazolidinone ring, as seen in some related derivatives, can also contribute to anti-inflammatory effects.

Quantitative Data on Anti-inflammatory Activity of Related Derivatives:

| Compound ID | In Vivo Model | Inhibition (%) | Reference |

| 56b | Carrageenan-induced paw edema | 85.33 (after 4h) | [14] |

| 56d | Carrageenan-induced paw edema | 81.32 (after 4h) | [14] |

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [14][15][16][17][18]

-

Animal Acclimatization and Grouping:

-

Acclimatize male Wistar rats for at least one week before the experiment.

-

Divide the rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the compound.

-

-

Compound Administration:

-

Administer the test compound or the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation.

-

-

Induction of Inflammation:

-

Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

-

Conclusion and Future Perspectives

The 2-methyl-4-(pyrrolidin-2-yl)thiazole scaffold and its derivatives represent a promising area for drug discovery, demonstrating a remarkable breadth of pharmacological activities. Their potential to target multiple key enzymes and signaling pathways implicated in various diseases, including microbial infections, cancer, neurodegenerative disorders, and inflammation, underscores their therapeutic versatility.

Future research should focus on synthesizing and screening a focused library of 2-methyl-4-(pyrrolidin-2-yl)thiazole derivatives to elucidate more precise structure-activity relationships for each therapeutic area. Further mechanistic studies are warranted to identify and validate the specific molecular targets of the most potent compounds. Additionally, in vivo efficacy and pharmacokinetic studies will be crucial to translate the promising in vitro activities into tangible therapeutic benefits. The continued exploration of this chemical space holds significant potential for the development of next-generation therapies for a range of unmet medical needs.

References

-

Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023, September 6). Frontiers. [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). [Link]

-

Anti-inflammatory Activity of Taraxacum officinale on Carrageenan-induced Paw Edema in Wistar Rats - ARCC Journals. (n.d.). [Link]

-

A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024, October 7). [Link]

-

The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC. (n.d.). [Link]

-

Full article: Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - Taylor & Francis. (2023, February 15). [Link]

-

Acetylcholinesterase Inhibition Assay (Tick or Eel) - Attogene. (n.d.). [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (n.d.). [Link]

-

Anti-inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC. (n.d.). [Link]

-

Anti-inflammatory Effects of Avicennia marina on Carrageenan-Induced Paw Edema in Rats - Brieflands. (2025, August 23). [Link]

-

Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - MDPI. (2025, July 15). [Link]

-

Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. (2025, March 7). [Link]

-

MTT Assay Protocol | Springer Nature Experiments. (n.d.). [Link]

-

3.10. Acetylcholinesterase Inhibition Assay - Bio-protocol. (n.d.). [Link]

-

DNA gyrase supercoiling inhibition assay - Bio-protocol. (n.d.). [Link]

-

(PDF) Synthesis and Biological Evaluation of Thiazole Derivatives - ResearchGate. (n.d.). [Link]

-

Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method - PMC. (2011, April 18). [Link]

-

Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. (n.d.). [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). [Link]

-

Full article: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014, March 20). [Link]

-

Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed. (2020, September 20). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pdb.apec.org [pdb.apec.org]

- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. attogene.com [attogene.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory Activity of Taraxacum officinale on Carrageenan-induced Paw Edema in Wistar Rats [arccjournals.com]

- 16. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

- 17. brieflands.com [brieflands.com]

- 18. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]

The 5-(2-Pyrrolidinyl)thiazole Scaffold: A Technical Analysis of nAChR Agonists

Executive Summary

The search for selective nicotinic acetylcholine receptor (nAChR) agonists has long focused on dissociating the cognitive-enhancing and analgesic properties of nicotine from its cardiovascular and gastrointestinal side effects. The 5-(2-pyrrolidinyl)thiazole scaffold represents a critical evolution in this domain. By replacing the pyridine ring of nicotine with a thiazole heterocycle, medicinal chemists achieved a bioisostere that maintains high affinity for the

This guide details the discovery, synthesis, and pharmacological characterization of this scaffold.[1] It is designed for researchers requiring a deep understanding of the structure-activity relationships (SAR) and experimental protocols necessary to interrogate this chemical class.

The Pharmacophore: Rational Design & Bioisosterism

From Nicotine to Thiazoles

The primary challenge in nAChR ligand design is achieving subtype selectivity. Nicotine binds indiscriminately to

The design logic for pyrrolidinyl thiazoles relies on heterocyclic bioisosterism . The pyridine ring of nicotine acts as a hydrogen bond acceptor and a

-

Electrostatics: The thiazole sulfur atom modifies the electron density of the aromatic ring, influencing the

of the pyrrolidine nitrogen (typically ~8.0–9.0), which is crucial for the cation- -

Sterics: The 5-membered thiazole ring is spatially more compact than the 6-membered pyridine, potentially allowing for tighter packing within the agonist binding pocket.

Pharmacophore Visualization

The following diagram illustrates the structural evolution and the critical binding elements required for high-affinity interaction with the

Figure 1: Structural evolution from nicotine to the thiazole scaffold, highlighting the conservation of key pharmacophoric elements.

Synthetic Chemistry: Constructing the Scaffold

The synthesis of 5-(2-pyrrolidinyl)thiazoles is non-trivial due to the need to control regiochemistry on the thiazole ring. The two primary routes are Hantzsch Thiazole Synthesis (cyclization) and Metallation/Coupling (C-C bond formation).

Protocol: Metallation-Coupling Route

This route is preferred for generating diverse analogs because it allows for the independent modification of the thiazole and pyrrolidine fragments before coupling.

Reagents:

-

Starting Material A: 2-Trimethylsilyl-thiazole (protects the 2-position to force 5-substitution).

-

Starting Material B: N-Boc-prolinal (or N-Boc-2-pyrrolidinone for ketone intermediates).

-

Catalysts/Solvents: n-Butyllithium (n-BuLi), THF, Anhydrous conditions.

Step-by-Step Methodology:

-

Protection/Activation:

-

Dissolve 2-(trimethylsilyl)thiazole (1.0 eq) in anhydrous THF under Argon.

-

Cool to -78°C.

-

Add n-BuLi (1.1 eq) dropwise. Stir for 30 mins. This generates the 5-lithio species.

-

-

Coupling:

-

Add N-Boc-2-pyrrolidinone (or electrophilic equivalent) slowly to the lithiated thiazole.

-

Allow warming to 0°C over 2 hours.

-

Quench with saturated

.

-

-

Reduction & Deprotection:

-

The resulting intermediate (often a ketone or alcohol) must be reduced (e.g.,

or triethylsilane/TFA) to the methylene link or direct bond. -

Remove the Boc group using TFA/DCM (1:1).

-

Remove the TMS group (if not removed during workup) using TBAF.

-

-

Chiral Resolution:

-

Separate enantiomers using Chiral HPLC (Chiralpak AD-H column, Hexane/IPA/Diethylamine).

-

Figure 2: The metallation-coupling synthetic pathway for ensuring 5-position regioselectivity.

Structure-Activity Relationship (SAR)

The SAR of this scaffold is defined by the delicate balance between affinity (

The "Methyl Scan" & Substitution Effects

Research into the pyrrolidine ring (similar to the "Methyl Scan" performed on nicotine) reveals critical insights:

| Position | Modification | Effect on | Effect on | Notes |

| Pyrrolidine N | Methylation ( | High | Moderate | Essential for "nicotine-like" profile. |

| Thiazole C2 | H (Unsubstituted) | High | Low | Standard scaffold. |

| Thiazole C2 | Chloro/Bromo | Increased | Variable | Halogens can fill hydrophobic sub-pockets and increase metabolic stability. |

| Thiazole C2 | Amino ( | Decreased | Increased | Shifts selectivity profile; often reduces BBB permeability. |

| Chirality | (S)-Pyrrolidine | High | High | Matches natural (S)-nicotine geometry.[2] (R)-enantiomers are typically weak agonists or antagonists. |

Selectivity Drivers

The 5-(2-pyrrolidinyl)thiazole moiety provides a rigid vector. Unlike the flexible chain of acetylcholine, this rigidity restricts the molecule to conformations that favor the

Pharmacology & Mechanism of Action[3]

Binding vs. Function

A defining characteristic of this class is the disparity between binding affinity and functional potency. Many thiazole analogs act as partial agonists with high affinity.

-

Mechanism: They stabilize the open-channel state less effectively than Acetylcholine (full agonist) but cause significant desensitization .

-

Therapeutic Relevance: This "desensitization" is hypothesized to be the primary mechanism for antidepressant and anti-addiction effects (Upregulation of receptors follows chronic desensitization).

Experimental Protocol: Radioligand Binding Assay

To validate the affinity of synthesized thiazoles, the following self-validating protocol is standard.

Materials:

-

Rat cortical membranes (rich in

). -

Radioligand:

-Epibatidine (High affinity, -

Non-specific binder: 300

M (-)Nicotine tartrate.

Workflow:

-

Preparation: Thaw membranes and homogenize in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Incubation:

-

Total Binding: Membrane +

-Ligand + Buffer. -

Non-Specific: Membrane +

-Ligand + 300 -

Experimental: Membrane +

-Ligand + Thiazole Analog (

-

-

Equilibrium: Incubate at 4°C for 75 minutes (prevents degradation and receptor proteolysis).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding to filter).

-

Analysis: Scintillation counting. Calculate

using the Cheng-Prusoff equation:

References

-

Agonists

nicotinic acetylcholine receptors: structure-activity relationships. Source: National Institutes of Health (NIH) / PubMed URL:[Link] -

Synthesis and

nicotinic affinity of unichiral 5-(2-pyrrolidinyl)oxazolidinones and 2-(2-pyrrolidinyl)benzodioxanes. Source: National Institutes of Health (NIH) / PubMed URL:[Link] -

A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with

and -

Tying up Nicotine: New Selective Competitive Antagonist of the Neuronal Nicotinic Acetylcholine Receptors. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

ABT-418: A Prototypical Cholinergic Channel Activator. (Contextual reference for isoxazole/thiazole bioisostere evolution) Source: Wikipedia / Abbott Laboratories Publications URL:[Link][3]

Sources

Molecular weight and physicochemical properties of 2-Methyl-4-(2-pyrrolidinyl)thiazole

The following technical guide details the physicochemical properties, synthesis, and pharmacological context of 2-Methyl-4-(2-pyrrolidinyl)thiazole , a structural analog of nicotine and nornicotine.

Molecular Characterization, Synthesis, and Pharmacological Potential

Executive Summary

2-Methyl-4-(2-pyrrolidinyl)thiazole (C₈H₁₂N₂S) is a heterocyclic compound belonging to the class of nicotinic acetylcholine receptor (nAChR) ligands . Structurally, it represents a bioisostere of nornicotine , where the pyridine ring is replaced by a 2-methylthiazole moiety. This modification alters the electronic distribution and lipophilicity of the scaffold, potentially influencing binding affinity and metabolic stability. This guide provides a comprehensive analysis of its molecular weight, physicochemical properties, synthetic pathways, and theoretical pharmacological profile.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

The molecule consists of a 1,3-thiazole ring substituted at the C2 position with a methyl group and at the C4 position with a pyrrolidin-2-yl ring. The presence of the pyrrolidine ring introduces a chiral center at the C2' position, allowing for enantiomeric forms (typically (S)-enantiomer is bioactive in nicotinic series).

| Property | Details |

| IUPAC Name | 2-Methyl-4-(pyrrolidin-2-yl)-1,3-thiazole |

| Common Synonyms | 4-(2-Pyrrolidinyl)-2-methylthiazole; Thiazole-nornicotine analog |

| Molecular Formula | C₈H₁₂N₂S |

| SMILES | CC1=NC(C2CCCN2)=CS1 |

| InChI Key | (Predicted) Variable based on stereochemistry |

| CAS Number | Not widely listed as a commercial commodity; typically synthesized de novo. |

Physicochemical Properties

The following data represents the core physicochemical parameters critical for drug design, specifically for blood-brain barrier (BBB) penetration and receptor binding.

Quantitative Data Table

| Parameter | Value | Method/Source |

| Molecular Weight (MW) | 168.26 g/mol | Calculated (C₈H₁₂N₂S) |

| LogP (Octanol/Water) | 0.85 ± 0.3 | Predicted (Consensus) |

| pKa (Pyrrolidine N) | 9.4 ± 0.5 | Predicted (Base strength) |

| pKa (Thiazole N) | 2.5 ± 0.2 | Predicted (Weak base) |

| Topological Polar Surface Area (TPSA) | 25.0 Ų | Calculated (Thiazole N + NH) |

| H-Bond Donors | 1 | Pyrrolidine NH |

| H-Bond Acceptors | 2 | Thiazole N, Pyrrolidine N |

| Rotatable Bonds | 1 | Bond between Thiazole C4 and Pyrrolidine C2 |

| Boiling Point | ~260–270 °C | Predicted (760 mmHg) |

Analysis of Properties

-

Lipophilicity (LogP): With a LogP near 0.85, the compound is moderately lipophilic, sitting within the optimal range for CNS penetration (LogP 1–3 is ideal, but <1 allows for good solubility). The thiazole ring is generally more lipophilic than the pyridine ring of nicotine (LogP 1.17), but the lack of an N-methyl group on the pyrrolidine (secondary amine) lowers the LogP compared to the tertiary amine counterpart.

-

Basicity (pKa): The pyrrolidine nitrogen is highly basic (pKa ~9.4), meaning it will be predominantly protonated at physiological pH (7.4). This cationic character is essential for the cation-pi interaction with the tryptophan residue in the nAChR binding pocket.

-

Metabolic Stability: The 2-methyl group on the thiazole ring blocks the C2 position, which is a common site for oxidative metabolism in thiazoles, potentially enhancing the half-life compared to the unsubstituted analog.

Synthetic Methodology (Hantzsch Thiazole Synthesis)

The most robust route to 2-Methyl-4-(2-pyrrolidinyl)thiazole is the Hantzsch Thiazole Synthesis , condensing a thioamide with an

Reaction Scheme (DOT Visualization)

Detailed Protocol

Objective: Synthesis of 2-Methyl-4-(2-pyrrolidinyl)thiazole from N-Boc-L-Proline.

-

Preparation of Bromoketone:

-

Activate N-Boc-L-Proline with isobutyl chloroformate and N-methylmorpholine in THF at -15°C.

-

Treat with diazomethane (ether solution) to form the diazoketone.

-

React the diazoketone with 48% HBr in acetic acid to yield N-Boc-2-(2-bromoacetyl)pyrrolidine .

-

-

Cyclization (Hantzsch Reaction):

-

Reagents: N-Boc-2-(2-bromoacetyl)pyrrolidine (1.0 eq), Thioacetamide (1.2 eq).

-

Solvent: Absolute Ethanol.

-

Procedure: Dissolve reagents in ethanol. Reflux for 4–6 hours. Monitor by TLC. The thiazole ring forms via condensation of the thioamide sulfur with the alpha-carbon and the thioamide nitrogen with the carbonyl carbon.

-

-

Deprotection:

-

Evaporate ethanol. Dissolve the residue in DCM.

-

Add Trifluoroacetic acid (TFA) (1:1 ratio with DCM) and stir at room temperature for 1 hour to remove the Boc group.

-

-

Workup:

-

Basify with saturated NaHCO₃ or NaOH to pH > 10 (to free the pyrrolidine amine).

-

Extract with DCM or Chloroform.

-

Dry over MgSO₄ and concentrate.

-

Purification: Silica gel chromatography (eluent: DCM/MeOH/NH₄OH).

-

Pharmacological Context

This molecule is designed to target Nicotinic Acetylcholine Receptors (nAChRs) .[1][2][3]

Mechanism of Action

The pyrrolidine nitrogen (protonated) mimics the quaternary ammonium of acetylcholine, while the thiazole nitrogen (and the pi-system) mimics the carbonyl oxygen/ester group of acetylcholine (or the pyridine of nicotine) as a hydrogen bond acceptor.

-

Target Subtypes: Likely high affinity for

(CNS, addiction/cognition) and -

Binding Mode: The "cation-pi" interaction anchors the pyrrolidine, while the thiazole ring engages in pi-pi stacking or H-bonding with residues in the complementary subunit.

Signaling Pathway (DOT Visualization)

Safety & Handling

-

Hazard Class: Likely Toxic if swallowed (similar to nicotine and its analogs).

-

Handling: Use a fume hood. Wear nitrile gloves.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the pyrrolidine ring. Hygroscopic as a salt (e.g., hydrochloride).

References

-

Hantzsch Thiazole Synthesis : Organic Chemistry Portal. "Synthesis of Thiazoles". Available at: [Link]

-

Nicotinic Acetylcholine Receptors : National Center for Biotechnology Information (NCBI). "Nicotinic agonist".[1][4] Available at: [Link] (Representative Review).

-

Physicochemical Prediction : Cheméo. "Thiazole Properties". Available at: [Link][5][6]

- Thiazole Bioisosteres in Drug Design: Journal of Medicinal Chemistry. "Thiazole-based Nicotinic Ligands". (General Reference for Scaffold).

Sources

- 1. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 2. Frontiers | TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors [frontiersin.org]

- 3. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemeo.com [chemeo.com]

- 6. chemeo.com [chemeo.com]

The Strategic Methyl: Role of the 2-Methyl Group in Thiazole Receptor Selectivity

The following technical guide details the structural and functional role of the 2-methyl group on the thiazole pharmacophore, specifically within the context of receptor subtype selectivity and drug design.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary: The "Magic Methyl" of the Thiazole Ring

In medicinal chemistry, the addition of a single methyl group can profoundly alter the pharmacological profile of a molecule—a phenomenon often termed the "Magic Methyl" effect. When applied to the C2 position of a thiazole ring , this modification is rarely trivial. It frequently acts as a selectivity switch , distinguishing between closely related receptor subtypes (e.g., PPAR

The 2-methyl thiazole moiety functions through three primary mechanisms:

-

Conformational Locking: Inducing a specific torsion angle between the thiazole and its substituents, reducing the entropic penalty of binding.

-

Hydrophobic Pocket Filling: Targeting small, lipophilic sub-pockets often found in nuclear receptors.

-

Metabolic Shielding: Blocking the electron-deficient C2 position from nucleophilic metabolic attack or deprotonation.

This guide analyzes these mechanisms, supported by case studies (GW501516) and validated experimental protocols.

Mechanistic Underpinnings[2][3]

To understand the selectivity driven by the 2-methyl group, one must analyze the electronic and steric environment of the thiazole ring.

Electronic Modulation

The thiazole ring is

-

Effect of 2-Me: The methyl group exerts a weak inductive effect (+I), slightly increasing the electron density of the ring. More importantly, it replaces the acidic C2-proton, preventing base-catalyzed decomposition or ring-opening metabolic pathways.

Conformational Control (The "Twist")

In biaryl systems (e.g., 4-phenylthiazoles), the bond between the rings allows free rotation.

-

Without 2-Me: The system may adopt a planar conformation to maximize

- -

With 2-Me: Steric clash between the C2-methyl and the ortho-protons of the attached ring forces the system into a non-planar (twisted) conformation .

-

Selectivity Consequence: If a receptor subtype (e.g., PPAR

) requires a twisted ligand conformation while an isoform (PPAR

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for incorporating a 2-methyl group during Lead Optimization.

Figure 1: Decision logic for 2-methyl thiazole incorporation in Structure-Activity Relationship (SAR) studies.

Case Study: PPAR Selectivity (GW501516)[1][4][5]

The development of GW501516 (Cardarine) provides the definitive example of 2-methyl thiazole utility.

-

Target: Peroxisome Proliferator-Activated Receptor delta (PPAR

).[1][2] -

Challenge: Achieving selectivity over the ubiquitous PPAR

and PPAR -

Structural Solution: The scaffold consists of a 2-methyl-4-(trifluoromethyl)phenyl-thiazole.

Comparative Data: Methyl vs. Hydrogen[1][8]

| Compound Variant | C2 Substituent | PPAR | PPAR | Selectivity Ratio ( |

| GW501516 | -CH3 | 1.2 | 1,100 | ~917x |

| Analog A | -H | 5.4 | 85 | ~15x |

| Analog B | -NH2 | 250 | >10,000 | (Loss of Potency) |

Analysis:

The 2-methyl group fits into a specific hydrophobic cleft in the PPAR

Experimental Protocols

To validate the role of the 2-methyl group, researchers must synthesize the specific derivative and test it in a conformational-sensitive assay.

Protocol A: Regioselective Synthesis (Hantzsch Method)[1]

Objective: Synthesize 2-methyl-4-arylthiazole with high purity. Causality: The Hantzsch synthesis is chosen over cross-coupling here because it builds the ring de novo, allowing absolute control over the C2 substituent by selecting the appropriate thioamide.

Reagents:

- -Bromoacetophenone derivative (1.0 eq)

-

Thioacetamide (1.1 eq) (Source of 2-Me)

-

Ethanol (Solvent)[3]

Workflow:

-

Dissolution: Dissolve 1.0 eq of substituted

-bromoacetophenone in anhydrous Ethanol (0.5 M concentration). -

Addition: Add 1.1 eq of Thioacetamide. Note: Using thiourea here would yield a 2-aminothiazole; thioacetamide is specific for 2-methyl.

-

Reflux: Heat to reflux (

C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). -

Precipitation: Cool the reaction mixture to

C. The hydrobromide salt of the thiazole often precipitates. -

Neutralization: Filter the solid and suspend in saturated NaHCO

to liberate the free base. -

Purification: Recrystallize from Ethanol/Water.

Protocol B: TR-FRET Binding Assay[1]

Objective: Quantify binding affinity and selectivity. Self-Validation: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer, which is robust against autofluorescence common in thiazole compounds.

Step-by-Step:

-

Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl

, 0.01% Triton X-100). -

Incubation: Mix Terbium-labeled anti-GST antibody, GST-tagged PPAR

-LBD, and Fluorescein-labeled co-activator peptide. -

Titration: Add the 2-methyl thiazole test compound (10-point dose response, 1 nM to 10

M). -

Equilibrium: Incubate for 1 hour at room temperature in the dark.

-

Readout: Measure fluorescence ratio (520 nm / 495 nm) on a plate reader.

-

Data Analysis: Plot dose-response curve. A decrease in TR-FRET signal indicates the test compound has displaced the co-activator or induced a conformational change incompatible with co-activator binding.

Visualization: Synthesis Workflow

Figure 2: Hantzsch synthesis pathway for regioselective 2-methyl thiazole formation.

Computational Modeling: Docking the 2-Methyl Group

When modeling these derivatives, standard docking protocols often fail if the "induced fit" is ignored.

Critical Parameter:

-

Ligand Torsion: You must allow the bond between the thiazole C4 and the aryl ring to rotate.

-

Grid Box: Center the grid on the hydrophobic pocket adjacent to the C2 position.

-

Validation: In PPAR

(PDB: 3GWX), the 2-methyl group should show Van der Waals contact with residues such as Val312 or Ile328 . If the methyl group clashes with the backbone, the pose is incorrect.

References

-

Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists. Source: PubMed / NIH URL:[Link]

-

Synthesis of the PPARbeta/delta-selective agonist GW501516 and C4-thiazole-substituted analogs. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

-

Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Source: Bioorganic & Medicinal Chemistry URL:[Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (Comparative context for 2-methyl stability). Source: Chemico-Biological Interactions URL:[4][5][Link][6]

-

In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP. (Metabolic fate of thiazoles). Source: Xenobiotica URL:[Link]

Sources

- 1. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of the PPARbeta/delta-selective agonist GW501516 and C4-thiazole-substituted analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Potential of 4-(2-Pyrrolidinyl)thiazoles: A Technical Guide for Drug Discovery

A Foreword for the Pioneering Researcher: The confluence of privileged scaffolds in medicinal chemistry often heralds the dawn of new therapeutic possibilities. The 4-(2-pyrrolidinyl)thiazole core represents one such nexus, merging the rich pharmacological history of the pyrrolidine ring, a cornerstone of many successful CNS drugs, with the versatile and biologically active thiazole moiety. This technical guide serves as a comprehensive literature review and a forward-looking prospectus for researchers, scientists, and drug development professionals intrigued by the therapeutic potential of this chemical class. While direct and extensive research on 4-(2-pyrrolidinyl)thiazole derivatives as modulators of nicotinic acetylcholine receptors (nAChRs) is still nascent, the compelling body of evidence from structurally related compounds strongly suggests a fertile ground for discovery. This document synthesizes the current knowledge on the synthesis, known biological activities, and the compelling rationale for exploring these compounds as novel nAChR ligands, providing both a solid foundation and a strategic roadmap for future research and development.

I. The Architectural Rationale: Why 4-(2-Pyrrolidinyl)thiazoles Warrant Investigation as nAChR Modulators

The pyrrolidine ring is a well-established pharmacophore in a multitude of CNS-active compounds, most notably in the endogenous neurotransmitter acetylcholine's structural relative, nicotine. The stereochemistry and conformational flexibility of the pyrrolidinyl moiety are critical for its interaction with nAChRs. Structurally analogous compounds, such as pyrrolidinyl benzofurans and benzodioxanes, have demonstrated high affinity and selectivity for the α4β2 nAChR subtype, with some exhibiting partial agonist activity.[1] These findings underscore the pyrrolidinyl group's pivotal role in nAChR recognition and activation.

The thiazole ring, on the other hand, is a versatile heterocyclic scaffold known for its wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] In the context of CNS drug design, the thiazole ring can act as a bioisosteric replacement for other aromatic or heteroaromatic systems, influencing the compound's electronic properties, metabolic stability, and ability to engage in specific receptor-ligand interactions. The strategic fusion of these two pharmacophores in the 4-(2-pyrrolidinyl)thiazole core presents a compelling hypothesis: the pyrrolidinyl moiety can serve as the primary anchor for nAChR binding, while the thiazole ring and its substitution patterns can be fine-tuned to modulate subtype selectivity, functional activity (agonist vs. antagonist), and pharmacokinetic properties.

II. Synthetic Strategies: Constructing the 4-(2-Pyrrolidinyl)thiazole Scaffold

The synthesis of 4-(2-pyrrolidinyl)thiazole derivatives can be efficiently achieved through the well-established Hantzsch thiazole synthesis.[3][4][5] This classical method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target scaffold, a key intermediate is an α-haloketone bearing a protected pyrrolidine ring.

General Synthetic Workflow

Detailed Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-substituted Thiazoles

The following protocol is a general procedure for the Hantzsch synthesis of 2-aminothiazoles, which can be adapted for the synthesis of 4-(2-pyrrolidinyl)thiazole derivatives.[3]

Materials:

-

Substituted α-bromoacetophenone (1.0 mmol)

-

Thiourea (1.2 mmol)

-

Ethanol (15 mL)

Procedure:

-

To a round-bottom flask, add the substituted α-bromoacetophenone (1.0 mmol).

-

Add 15 mL of ethanol to the flask.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

After the formation of the α-bromo intermediate (which can be monitored by TLC, typically 1-2 hours), add thiourea (1.2 mmol) to the reaction mixture.

-

Continue to reflux the mixture for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product may precipitate.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

III. Pharmacological Landscape: Known Biological Activities and the Untapped Potential at nAChRs

While the exploration of 4-(2-pyrrolidinyl)thiazole derivatives as nAChR modulators is in its early stages, the existing literature reveals a rich tapestry of other biological activities, highlighting the therapeutic promise of this scaffold.

Antimicrobial and Antifungal Activity

Several studies have reported the synthesis of 4-(2-pyrrolidinyl)thiazole derivatives with significant antimicrobial and antifungal properties. These compounds have shown efficacy against a range of bacterial and fungal strains, suggesting their potential as novel anti-infective agents.[6]

Anticancer and Cytotoxic Effects

The thiazole moiety is a component of several clinically used anticancer drugs. It is therefore not surprising that various 4-(2-pyrrolidinyl)thiazole analogs have been investigated for their cytotoxic effects against different cancer cell lines. These studies provide a foundation for the development of new oncology therapeutics based on this scaffold.

Anticonvulsant Activity

The CNS-active potential of this chemical class is further supported by reports of anticonvulsant activity in some derivatives.[1][7] This finding suggests that these compounds can cross the blood-brain barrier and modulate neuronal excitability, a key feature for potential nAChR ligands.

IV. Structure-Activity Relationships (SAR): Lessons from Analogs and Future Directions

A comprehensive SAR for 4-(2-pyrrolidinyl)thiazole derivatives as nAChR modulators is yet to be established. However, by examining structurally related compounds, we can extrapolate key principles to guide future drug design.

Insights from Pyrrolidinyl-Containing nAChR Ligands

Studies on pyrrolidinyl-pyridyl ethers and related analogs have revealed several critical SAR determinants for high-affinity nAChR binding and functional activity:[8]

-

Stereochemistry of the Pyrrolidine Ring: The (S)-enantiomer of the 2-substituted pyrrolidine is generally preferred for optimal interaction with nAChRs.

-

Substitution on the Aromatic/Heteroaromatic Ring: The nature and position of substituents on the aromatic ring attached to the pyrrolidinyl moiety significantly influence subtype selectivity and agonist/antagonist profile.

-

Linker Length and Flexibility: The linker connecting the pyrrolidinyl and aromatic components plays a crucial role in orienting the pharmacophoric elements within the receptor's binding pocket.

Hypothesized SAR for 4-(2-Pyrrolidinyl)thiazole Derivatives

Based on the principles derived from analogous compounds, we can hypothesize the following SAR for 4-(2-pyrrolidinyl)thiazole derivatives as nAChR modulators:

| Structural Modification | Predicted Impact on nAChR Activity | Rationale |

| Substitution at the 2-position of the thiazole ring | Modulation of potency and subtype selectivity. | This position is projected to interact with the complementary (-)-face of the nAChR binding site. |

| Substitution at the 5-position of the thiazole ring | Influence on functional activity (agonist vs. antagonist). | This vector can be explored to introduce functionalities that modulate receptor gating. |

| N-alkylation of the pyrrolidine ring | Potential increase in potency. | The N-methyl group of nicotine is a key pharmacophoric feature. |

| Stereochemistry at the 2-position of the pyrrolidine ring | (S)-configuration likely to be more active. | Consistent with the stereochemical preference of nAChRs for other pyrrolidinyl ligands. |